molecular formula C6H9ClN2O2S B1453902 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride CAS No. 1344296-01-0

1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B1453902
CAS No.: 1344296-01-0
M. Wt: 208.67 g/mol
InChI Key: WNURJTMTIFTQOB-UHFFFAOYSA-N
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Description

1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C6H9ClN2O2S and a molecular weight of 208.67 g/mol It is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3

Preparation Methods

The synthesis of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride typically involves the reaction of 1-ethyl-2-methylimidazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 4-position of the imidazole ring . The general reaction scheme is as follows:

    Starting Material: 1-ethyl-2-methylimidazole

    Reagent: Chlorosulfonic acid (HSO3Cl)

    Reaction Conditions: The reaction is typically conducted at low temperatures to prevent side reactions and ensure high yield.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and reducing or oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. In biological systems, this reactivity can be harnessed to modify biomolecules, thereby altering their function and activity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

1-Ethyl-2-methyl-1H-imidazole-4-sulfonyl chloride can be compared with other sulfonyl chloride derivatives of imidazole, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications in various fields.

Properties

IUPAC Name

1-ethyl-2-methylimidazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2O2S/c1-3-9-4-6(8-5(9)2)12(7,10)11/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNURJTMTIFTQOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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